2-(4-Aminophenyl)-3,3-dimethylbutanoic acid
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Overview
Description
2-(4-Aminophenyl)-3,3-dimethylbutanoic acid is an organic compound that features an aminophenyl group attached to a dimethylbutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-3,3-dimethylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzene and 3,3-dimethylbutanoic acid.
Reduction: The nitro group of 4-nitrobenzene is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Coupling Reaction: The resulting 4-aminobenzene is then coupled with 3,3-dimethylbutanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives like amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for coupling reactions.
Major Products
Oxidation: 2-(4-Nitrophenyl)-3,3-dimethylbutanoic acid.
Reduction: 2-(4-Aminophenyl)-3,3-dimethylbutanol.
Substitution: Various amides and sulfonamides.
Scientific Research Applications
2-(4-Aminophenyl)-3,3-dimethylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-3,3-dimethylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)butanoic acid: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
3,3-Dimethylbutanoic acid: Lacks the aminophenyl group, limiting its applications in medicinal chemistry.
4-Aminobenzoic acid: Lacks the butanoic acid backbone, which may influence its solubility and interaction with biological targets.
Uniqueness
2-(4-Aminophenyl)-3,3-dimethylbutanoic acid is unique due to the presence of both the aminophenyl group and the dimethylbutanoic acid backbone
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(4-aminophenyl)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)10(11(14)15)8-4-6-9(13)7-5-8/h4-7,10H,13H2,1-3H3,(H,14,15) |
InChI Key |
OSZOLZPMHFHZQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(C=C1)N)C(=O)O |
Origin of Product |
United States |
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